
3,6-Dichloro-9-(2,3-dichloro-propyl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloro-9-(2,3-dichloro-propyl)-9H-carbazole is a synthetic organic compound belonging to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in chemical synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-9-(2,3-dichloro-propyl)-9H-carbazole typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with carbazole, a tricyclic aromatic compound.
Chlorination: Carbazole undergoes chlorination at the 3 and 6 positions using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Alkylation: The chlorinated carbazole is then subjected to alkylation with 2,3-dichloropropane in the presence of a strong base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to introduce the 2,3-dichloropropyl group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3,6-Dichloro-9-(2,3-dichloro-propyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to remove chlorine atoms or reduce double bonds.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dechlorinated or hydrogenated derivatives.
科学研究应用
3,6-Dichloro-9-(2,3-dichloro-propyl)-9H-carbazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 3,6-Dichloro-9-(2,3-dichloro-propyl)-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms can enhance its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
3,6-Dichlorocarbazole: Lacks the 2,3-dichloropropyl group, making it less versatile in certain applications.
9-Propylcarbazole: Does not have chlorine atoms, which can affect its reactivity and biological activity.
3,6-Dibromo-9-(2,3-dichloro-propyl)-9H-carbazole: Similar structure but with bromine atoms, which can alter its chemical properties and reactivity.
属性
分子式 |
C15H11Cl4N |
|---|---|
分子量 |
347.1 g/mol |
IUPAC 名称 |
3,6-dichloro-9-(2,3-dichloropropyl)carbazole |
InChI |
InChI=1S/C15H11Cl4N/c16-7-11(19)8-20-14-3-1-9(17)5-12(14)13-6-10(18)2-4-15(13)20/h1-6,11H,7-8H2 |
InChI 键 |
KEVZDMKGOLVRMP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2CC(CCl)Cl)C=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)
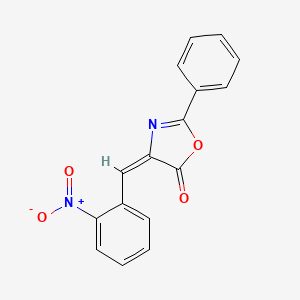

![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)

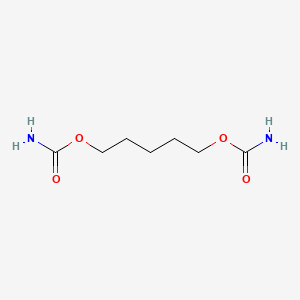
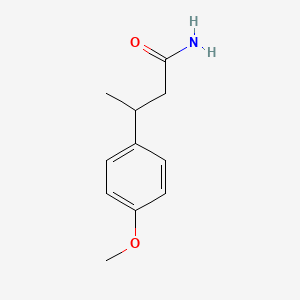

![5-(4-Tert-butylphenyl)-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11999748.png)
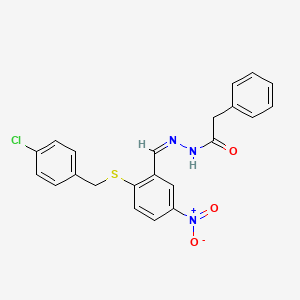
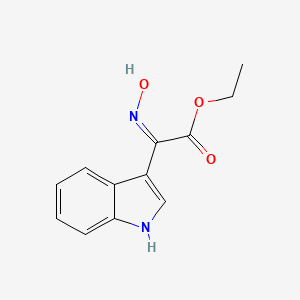
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999766.png)
![7,18-bis(4-methylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B11999770.png)
